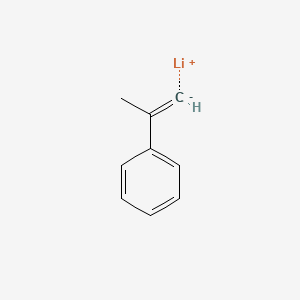

lithium;prop-1-en-2-ylbenzene

Description

Contextualization within Organolithium Chemistry

Organolithium reagents are a class of organometallic compounds characterized by a direct bond between a carbon atom and a lithium atom (C-Li). wikipedia.org This bond is highly polar due to the significant difference in electronegativity between carbon and lithium, which imparts a high degree of ionic character. wikipedia.org Consequently, the carbon atom bears a substantial negative charge, making organolithium compounds exceptionally strong bases and potent nucleophiles. wikipedia.org Their high reactivity makes them indispensable reagents in modern organic chemistry for a variety of transformations, including deprotonation and the formation of new carbon-carbon bonds. wikipedia.orgnumberanalytics.comnumberanalytics.com

In both solid and solution states, simple organolithium species often exist not as monomers but as complex aggregates or oligomers. wikipedia.org The structure and degree of aggregation are influenced by the nature of the organic substituent and the solvent used. wikipedia.org Lithium;prop-1-en-2-ylbenzene is a specific example of such a reagent, formed from the reaction of a lithium source with α-methylstyrene. It serves as the key intermediate and active species in the anionic polymerization of its parent monomer. The reactivity of this compound is emblematic of organolithium chemistry, where the carbanionic center drives reactions such as nucleophilic additions to electrophiles and initiation of polymerization. wikipedia.org

Significance in Polymer Chemistry and Organic Synthesis

The primary significance of this compound lies in its role as an initiator and propagating center in the anionic polymerization of α-methylstyrene. researchgate.nettandfonline.com Organolithium compounds are frequently employed as initiators in industrial polymerization processes to produce elastomers and other advanced polymers. wikipedia.orgnumberanalytics.com The reaction involving the lithiated α-methylstyrene species is a classic example of a "living" anionic polymerization. researchgate.netacs.org This process is distinguished by the absence of termination or chain transfer steps, meaning the carbanionic end of the growing polymer chain remains active.

This "living" nature allows for remarkable control over the polymer's molecular characteristics. Researchers can synthesize polymers with predetermined molecular weights and a very narrow molecular weight distribution (low polydispersity index, PDI). numberanalytics.compolymersource.ca Furthermore, the persistent activity of the polymer chain end enables the sequential addition of different monomers to create well-defined block copolymers. researchgate.netnumberanalytics.com For instance, a living poly(α-methylstyrene) chain can initiate the polymerization of a second monomer like isoprene (B109036) or styrene (B11656), leading to the formation of diblock or triblock copolymers with unique material properties. researchgate.netacs.org

Table 1: Characteristics of Poly(α-methylstyrene) via Living Anionic Polymerization This table presents typical data obtained from the characterization of poly(α-methylstyrene) synthesized through living anionic polymerization, showcasing the high degree of control achievable.

| Sample ID | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) | Source |

|---|---|---|---|---|

| P8329-αMeS | 420,000 | 1.08 | 177 | polymersource.ca |

Beyond homopolymerization, the this compound species is a valuable intermediate in organic synthesis. As a potent carbanion, it can react with a wide range of electrophiles to introduce the α-methylstyryl group into various molecular frameworks. This reactivity is fundamental in creating complex molecules for materials science and other applications. numberanalytics.comnih.gov The ability to form block copolymers, for example, is a direct application of its synthetic utility, where the organolithium endpoint is reacted with a different monomeric unit. researchgate.netacs.org

Historical Development of Research on Lithiated α-Methylstyrene Species

The journey to understanding and utilizing this compound is deeply rooted in the broader history of organometallic chemistry. The first synthesis of an organolithium compound, ethyllithium, was reported by Wilhelm Schlenk in 1917. numberanalytics.comnih.govresearchgate.net However, it was the work of Karl Ziegler in the late 1920s and subsequent improvements by figures like Henry Gilman and Georg Wittig that established practical synthetic routes and unlocked the vast potential of these reagents. nih.gov

Research focusing specifically on the anionic polymerization of α-methylstyrene gained momentum in the mid-20th century. A significant challenge in polymerizing α-methylstyrene is its low ceiling temperature, the temperature above which the polymer is thermodynamically unstable relative to its monomer. Early studies therefore concentrated on low-temperature polymerization systems.

Key advancements came with the detailed kinetic and mechanistic studies of the polymerization process. Research by Szwarc and others elucidated the reversible, equilibrium nature of the anionic polymerization of α-methylstyrene, particularly in solvents like tetrahydrofuran (B95107) (THF). researchgate.net These investigations confirmed that the reaction proceeds via living polymer chains, where the propagating species is the lithiated carbanion at the chain end. researchgate.nettandfonline.com Further studies explored the complex nature of these propagating species, revealing that their structure and reactivity are influenced by the solvent, the counter-ion (e.g., lithium, sodium, potassium), and the presence of coordinating agents. tandfonline.com This foundational research established the principles for controlling the polymerization, enabling the synthesis of the well-defined polymers and copolymers that are a hallmark of modern polymer science. tandfonline.comacs.org

Structure

3D Structure of Parent

Properties

CAS No. |

128554-17-6 |

|---|---|

Molecular Formula |

C9H9Li |

Molecular Weight |

124.1 g/mol |

IUPAC Name |

lithium;prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h1,3-7H,2H3;/q-1;+1 |

InChI Key |

NGEJRVFSCZIPLR-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(=[CH-])C1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of Lithium;prop 1 En 2 Ylbenzene and Its Derivatives

Preparative Routes for α-Methylstyrenyllithium Species

The generation of α-methylstyrenyllithium species is predominantly achieved through the nucleophilic addition of organolithium compounds to the carbon-carbon double bond of α-methylstyrene. This process is fundamental to its role as an initiator in anionic polymerization.

The most direct method for preparing α-methylstyrenyllithium is the carbolithiation reaction, which involves the addition of an alkyllithium reagent across the double bond of α-methylstyrene. wikipedia.org This reaction is a cornerstone of anionic polymerization, where n-butyllithium is frequently used to initiate the polymerization of monomers like styrene (B11656) and isoprene (B109036). wikipedia.org The reaction proceeds efficiently in solvents like diethyl ether at temperatures ranging from -78 to -25 degrees Celsius. researchgate.net The resulting intermediate, α-methylstyrenyllithium, is a strong nucleophile and base. wikipedia.org

The choice of the alkyllithium reagent significantly influences the kinetics and outcome of the addition reaction. Different alkyllithiums, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), exhibit varying reactivities. uliege.beresearchgate.net For instance, the kinetics of the addition reaction between butyllithium (B86547) and diisopropenylbenzene (a related vinyl compound) have been studied in non-polar solvents. researchgate.net The steric hindrance of the alkyllithium reagent plays a crucial role; for example, when reacting with sterically hindered ketones, bulkier organolithium reagents may favor reduction over addition. dalalinstitute.com

The reactivity of the system can be further modified by the addition of donor ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can deaggregate the typically clustered alkyllithium reagents, leading to more reactive monomeric species. fishersci.it A kinetic study of the anionic bulk polymerization of α-methylstyrene initiated with t-BuLi found that the system's reactivity is a function of the [TMEDA]/[t-BuLi] ratio. researchgate.net

Table 1: Effect of Alkyllithium Type and Additives on α-Methylstyrene Reactions

| Alkyllithium Reagent | Additive | Solvent | Key Observation | Reference |

| tert-Butyllithium (t-BuLi) | TMEDA | Bulk | Reactivity is dependent on the [TMEDA]/[t-BuLi] ratio. | researchgate.net |

| sec-Butyllithium (s-BuLi) | None | THF | Used to initiate α-methylstyrene polymerization at -78 °C. uliege.be | uliege.be |

| n-Butyllithium (n-BuLi) | (hexyl)₂Zn | Not Specified | Two molecules of α-methylstyrene react per nBuLi. | researchgate.net |

| Alkyllithium | Potassium tert-butylate | Not Specified | Does not increase the rate of polymerization for α-methylstyrene. researchgate.net | researchgate.net |

The stoichiometry between the alkyllithium reagent and α-methylstyrene is a critical parameter that dictates the nature of the product. In a study involving n-butyllithium and α-methylstyrene in the presence of (hexyl)₂Zn, it was observed that two molecules of α-methylstyrene reacted per molecule of n-BuLi. researchgate.net The molar ratio influences whether the reaction primarily forms a simple mono-adduct, a diadduct, or proceeds to form oligomers. uliege.be For instance, when preparing a mixture of s-BuLi and α-methylstyrene in a 1/1 molar ratio, the resulting product can be used to initiate styrene polymerization. uliege.be Controlling the stoichiometry is essential for synthesizing polymers with targeted molecular weights and narrow distributions.

Oligomeric dianionic initiators derived from α-methylstyrene are valuable for synthesizing block copolymers. researchgate.netacs.org These initiators are efficiently formed in polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) and glymes, which enhance both the rate of formation and the solubility of the resulting initiator. researchgate.netresearchgate.net The process often involves the reaction of α-methylstyrene with an alkali metal, like lithium, in the presence of an electron carrier or a dihalide. researchgate.net These dianionic species can then initiate polymerization from both ends, leading to the formation of triblock copolymers, such as poly-α-methylstyrene-polyisoprene-poly-α-methylstyrene. acs.org

The synthesis of pure dilithium (B8592608) adducts is a significant challenge, crucial for creating well-defined difunctional initiators for anionic polymerization. researchgate.net Research has focused on the addition of alkyllithium reagents to compounds with two vinyl groups, such as 1,3-diisopropenylbenzene (B1663925) (m-DIB) or 1,3-bis(1-phenylethenyl)benzene (PEB), which can be considered dimers of α-methylstyrene. researchgate.netacs.org A pure dilithium adduct was successfully synthesized from the reaction of tert-butyllithium (t-BuLi) with m-DIB. researchgate.net These initiators are particularly useful for preparing ABA-type triblock copolymers. researchgate.net The reaction conditions, including solvent and temperature, must be carefully controlled to prevent side reactions and ensure the formation of a pure diadduct. researchgate.net

Achieving controlled formation of α-methylstyrenyllithium and its derivatives in homogeneous systems is paramount for predictable polymerization outcomes. Control is typically exerted through the careful selection of solvents, temperature, and the use of additives. Polar solvents like THF or diethyl ether are often used to solvate the lithium cation, which increases the initiator's solubility and reactivity. researchgate.netresearchgate.net For example, the synthesis of dilithium initiators from t-BuLi and m-DIB is performed in a cyclohexane (B81311)/diethyl ether mixture. researchgate.net

Temperature control is also critical; reactions are often conducted at low temperatures, such as -78 °C, to minimize side reactions and control the polymerization rate. uliege.be Additives like TMEDA can break down organolithium aggregates and increase the concentration of the active monomeric species, thereby enhancing the initiation rate. fishersci.it The combination of these factors allows for the synthesis of polymers with well-defined structures and narrow molecular weight distributions. researchgate.net

Impact of Alkyllithium Type (e.g., n-Butyllithium, Ethyl-lithium)

Synthesis of Pure Dilithium Adducts

Mechanistic Principles of Organolithium-Initiated Processes Involving α-Methylstyrene

The anionic polymerization of α-methylstyrene, initiated by organolithium compounds like n-butyllithium, presents a fascinating case study in polymer chemistry. The formation of the active species, α-methylstyryllithium (lithium;prop-1-en-2-ylbenzene), and its subsequent reactions are governed by a complex interplay of initiation mechanisms, propagation steps, aggregation phenomena, and thermodynamic and kinetic factors. Understanding these principles is crucial for controlling the polymerization process and tailoring the properties of the resulting poly(α-methylstyrene).

Initiation Mechanisms (Electron Transfer vs. Nucleophilic Addition)

The initiation of α-methylstyrene polymerization by organolithium reagents can proceed through two primary mechanisms: nucleophilic addition and electron transfer. fiveable.me

Nucleophilic Addition: This is the more common pathway when using alkyllithium initiators such as n-butyllithium. dspaces.org The highly polar carbon-lithium bond of the initiator facilitates the nucleophilic attack of the carbanion on the β-carbon of the α-methylstyrene monomer. This process results in the formation of a new organolithium species, the α-methylstyryllithium, which is the active center for subsequent polymer chain growth. wikipedia.org The rate of this initiation must be faster than the rate of propagation to ensure a controlled polymerization and produce polymers with a narrow molecular weight distribution. fiveable.me

Electron Transfer: This mechanism is prevalent when alkali metals, such as sodium or potassium, or their aromatic complexes (e.g., sodium naphthalene) are used as initiators. fiveable.medspaces.org An electron is transferred from the initiator to the α-methylstyrene monomer, forming a radical anion. dspaces.org This radical anion can then dimerize to form a dianion, which can initiate polymerization from both ends. dspaces.org In some cases, the radical anion may directly add to another monomer molecule. The choice of solvent is critical for this mechanism, with polar solvents being necessary to stabilize the resulting ionic species. dspaces.org

Chain Propagation in Anionic Polymerization

Once the active α-methylstyryllithium species is formed, chain propagation occurs through the sequential addition of monomer molecules to the carbanionic chain end. fiveable.me This process is characteristic of a living polymerization, meaning that in the absence of terminating agents, the polymer chains will continue to grow as long as monomer is available. nih.gov This living nature allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, as well as the creation of block copolymers by sequential monomer addition. researchgate.net

The propagation step is a nucleophilic attack of the living carbanionic end of the growing polymer chain on a new monomer molecule. The rate of propagation is influenced by several factors, including the nature of the counter-ion (lithium), the solvent, and the temperature. researchgate.net

Role of Aggregation Phenomena of Organolithium Species

Organolithium compounds, including the initiator (n-butyllithium) and the propagating α-methylstyryllithium species, have a strong tendency to form aggregates in solution, particularly in non-polar hydrocarbon solvents. wikipedia.orguni-konstanz.de These aggregates can exist as dimers, tetramers, or even higher-order structures. cdnsciencepub.comresearchgate.net

Kinetic and Thermodynamic Considerations

The anionic polymerization of α-methylstyrene is a reversible process, characterized by a ceiling temperature (Tc). Above this temperature, the rate of depolymerization becomes significant and eventually equals the rate of polymerization, preventing the formation of high molecular weight polymer. nih.govresearchgate.netprimescholars.com For α-methylstyrene, the ceiling temperature is relatively low, around 61°C in bulk. researchgate.netresearchgate.net

The rates of both initiation and propagation are complex functions of the concentrations of monomer, initiator, and active chain ends, as well as the solvent and temperature. The apparent rate constants are often composites of the rate constants of the individual steps, including the dissociation of aggregates and the intrinsic addition reaction.

Kinetic studies have shown that the order of the propagation reaction with respect to the active chain ends can be fractional, such as half-order, which is indicative of a dimeric dormant state in equilibrium with a monomeric active species. researchgate.net The rate of polymerization is also typically first order with respect to the monomer concentration. tandfonline.com

| Parameter | Value | Conditions | Reference |

| Apparent Activation Energy of Initiation | 18,000 cal | Styrene, butyllithium, benzene (B151609) | researchgate.net |

| Apparent Activation Energy of Propagation | 14,300 cal | Styrene, butyllithium, benzene | researchgate.net |

| Propagation Rate Constant (kp) | Decreases by 2 orders of magnitude | As styrene mole fraction decreases from 1.00 to 0.12 in copolymerization with α-methylstyrene | researchgate.net |

Temperature plays a critical role in the anionic polymerization of α-methylstyrene, influencing not only the rates of initiation and propagation but also the equilibrium between polymerization and depolymerization. researchgate.netresearchgate.netresearchgate.netcapes.gov.br

Approaching the Ceiling Temperature: As the temperature increases towards Tc, the rate of depolymerization becomes more pronounced, leading to a decrease in the net rate of polymerization and a lower equilibrium monomer conversion. primescholars.com

Above the Ceiling Temperature: Depolymerization dominates, and high polymer formation is not favored. nih.gov However, it has been shown that copolymerization of α-methylstyrene with other monomers, like conjugated dienes, can occur above its ceiling temperature under certain catalytic conditions. primescholars.com

Apparent Initiation and Propagation Rates

Solvent and Counter-Ion Effects on Reaction Kinetics and Mechanisms

The kinetics and mechanism of the anionic polymerization of α-methylstyrene, where this compound (α-methylstyryllithium) is the propagating species, are profoundly influenced by the choice of solvent and the nature of the counter-ion. These factors dictate the state of the propagating chain end, which can exist as a spectrum of species including covalent C-Li bonds, contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and free ions, each exhibiting different reactivity.

In non-polar hydrocarbon solvents like cyclohexane, the propagating species exist predominantly as associated ion pairs. The addition of a polar solvent, such as tetrahydrofuran (THF), even in small amounts, can dramatically increase the polymerization rate. jlu.edu.cn This is attributed to the solvation of the lithium cation, which breaks down the aggregates and converts the less reactive contact ion pairs into more reactive solvent-separated ion pairs. The relationship between the concentration of the polar additive and the rate constants indicates a complex interplay between different reactive species. jlu.edu.cn

In moderately polar solvents like p-dioxane (dielectric constant ≈ 2.2), living poly(α-methylstyryl)lithium exists almost entirely as ion pairs. researchgate.net The propagation rate constant (k_p) in this solvent is independent of the living polymer concentration, suggesting a negligible contribution from highly reactive free ions, which would otherwise increase the observed k_p upon dilution. researchgate.net The nature of the alkali metal counter-ion, however, has a significant effect on the propagation rate in dioxane. The reactivity increases substantially with the size of the counter-ion, following the order Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺. This trend is attributed to the decreasing degree of association and increasing inter-ionic distance within the ion pair as the cation size increases, leading to a more reactive carbanion. researchgate.net

In highly polar solvents like tetrahydrofuran (THF) (dielectric constant ≈ 7.4), the dissociation of ion pairs into free ions becomes much more significant. researchgate.net The propagation rate is often described by the following equation, accounting for the contributions of both ion pairs (k_p±) and free ions (k_p⁻):

k_p = (1-α)k_p± + αk_p⁻

Table 1: Effect of Counter-Ion on the Propagation Rate Constant (k_p) of α-Methylstyrene Polymerization in Dioxane at 25°C

| Counter-Ion | k_p (L·mol⁻¹·s⁻¹) |

| Li⁺ | 0.9 |

| Na⁺ | 3.5 |

| K⁺ | 19.8 |

| Rb⁺ | 21.5 |

| Cs⁺ | 24.5 |

Data sourced from reference researchgate.net.

Side Reactions and Decomposition Pathways

Despite the "living" nature of the anionic polymerization of α-methylstyrene, several side reactions and decomposition pathways can occur, particularly at elevated temperatures or over extended reaction times. These reactions can lead to a loss of active centers, broadening of the molecular weight distribution, and the formation of undesired structural units in the polymer chain.

Formation of Indane Derivatives

One of the primary side reactions is an intramolecular cyclization of the living polymer chain end, leading to the formation of a stable 1-methyl-1,3-diphenylindane structure at the chain end. uni-bayreuth.de This reaction, often referred to as "back-biting," involves the attack of the terminal carbanion onto the penultimate aromatic ring of the polymer chain. The resulting indanyl anion is significantly more stable and less reactive than the original α-methylstyryl carbanion, effectively terminating the chain growth.

This intramolecular cyclization is a form of termination that competes with propagation. The tendency for indane formation is influenced by factors such as temperature and solvent polarity. While more commonly discussed in cationic polymerization, this cyclization is also a known termination pathway in anionic systems, especially under conditions that might favor intramolecular reactions. uni-bayreuth.de The formation of polymers with indane ring structures has been observed in the polymerization of related monomers like α-methyleneindane, a cyclic analogue of α-methylstyrene. acs.orgresearchgate.net

Aging of Living Oligomers

Living poly(α-methylstyryl)lithium oligomers are known to undergo a slow decomposition process, often termed "aging," even at room temperature in polar solvents like THF. deepdyve.comcdnsciencepub.com This process involves the spontaneous termination of the living ends over time. The mechanism of aging is complex and distinct from simple thermal decomposition. It is understood to involve the elimination of lithium hydride (LiH) from the penultimate monomer unit of the living chain. cdnsciencepub.comresearchgate.net

This elimination reaction creates a terminal unsaturation (an indene-type structure) on the polymer chain. The liberated lithium hydride can then react with other living chain ends or with the solvent. The kinetics of this aging process have been studied, revealing that it is a significant factor in long-term polymerizations or when the living polymer solution is stored. deepdyve.comresearchgate.net This decomposition pathway limits the true "living" character of the system over extended periods and can complicate the synthesis of well-defined block copolymers where the poly(α-methylstyryl)lithium block is prepared first and must remain active for a significant duration. researchgate.netmdpi.com

Computational Chemistry and Theoretical Modeling of Lithium;prop 1 En 2 Ylbenzene Reactivity

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Pathways

Ab initio and DFT methods are powerful tools for investigating the intricate details of chemical reactions. rsc.orgnih.govteledos.gr These first-principles calculations have been applied to understand the reaction pathways involving α-methylstyrene lithium, offering insights that are often difficult to obtain through experimental means alone.

Theoretical studies have explored the potential of α-methylstyrene and its derivatives to participate in cycloaddition reactions. DFT calculations have been employed to investigate the mechanisms of [2+2] cycloadditions. nih.gov For instance, the gold(I)-catalyzed intermolecular [2+2] cycloaddition between phenylacetylene (B144264) and α-methylstyrene has been studied, with kinetic data suggesting the influence of the counteranion on the reaction's efficiency. researchgate.net Furthermore, enantioselective [2+2] cycloadditions involving α-methylstyrene have been achieved, and mechanistic investigations propose the operation of competing, yet stereochemically convergent, reaction pathways. nih.gov These computational models help to rationalize the observed stereospecificity and high yields of cyclobutane (B1203170) products. nih.govrsc.org

In the context of photocatalyzed reactions, the energy transfer process involving polyborylated alkenes and α-methylstyrene has been computationally explored, revealing pathways to multi-borylated cyclobutanes. researchgate.net DFT has also been used to study the photoreactivity of saccharin (B28170) anion with α-methylstyrene, leading to the regioselective formation of benzosultams. conicet.gov.ar

DFT calculations have been crucial in characterizing the electronic structure of organolithium compounds and interpreting experimental spectroscopic data, such as NMR chemical shifts. mit.eduscience.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of NMR chemical shifts. researchgate.net

Studies on model systems for the anionic polymerization of methacrylates, which share similarities with the α-methylstyrene system, have shown that DFT calculations can accurately reproduce experimental ¹³C NMR shifts. acs.org These calculations revealed that changes in the chemical shift of the α-carbon upon the formation of mixed aggregates correlate with an increase in charge density and, consequently, reactivity. acs.org Theoretical calculations of NMR chemical shifts for α-methylstyrene itself have been performed using HF and DFT methods, providing a detailed assignment of the observed spectra and insights into the electronic environment of the molecule. science.govthegoodscentscompany.com

Table 1: Calculated ¹³C NMR Chemical Shifts (ppm) for α-Methylstyrene This table is for illustrative purposes and based on generalized findings from computational studies. Actual values can vary based on the specific computational method and basis set used.

| Carbon Atom | Calculated Chemical Shift (ppm) - B3LYP/6-311++G(d,p) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (ipso) | 142.1 | 141.8 |

| C2/C6 (ortho) | 128.9 | 128.6 |

| C3/C5 (meta) | 127.8 | 127.5 |

| C4 (para) | 126.2 | 125.9 |

| Cα | 146.5 | 146.2 |

| Cβ | 113.8 | 113.5 |

| CH₃ | 22.5 | 22.3 |

Exploration of Cycloaddition Reactions

Molecular Dynamics Simulations of Organolithium Aggregates

Organolithium compounds, including α-methylstyrene lithium, are known to form aggregates in solution, which significantly influences their reactivity. nih.gov Molecular dynamics (MD) simulations provide a means to study the structure and dynamics of these aggregates. nih.govaps.org While direct MD simulations specifically on lithium;prop-1-en-2-ylbenzene aggregates are not extensively documented in the provided search results, the principles from studies on other organolithium systems are applicable.

Theoretical calculations on the aggregation of n-butyllithium (nBuLi) and its mixed aggregates have been performed using DFT, considering solvent effects. nih.govacs.org These studies highlight the importance of solvation and the interplay between enthalpic and entropic contributions to the stability of different aggregate structures. nih.govacs.org Such computational approaches are vital for understanding the nature of the active species in organolithium-initiated polymerizations. bris.ac.uk The development of accurate force fields and the use of ab initio MD are ongoing efforts to better model these complex systems. researchgate.netuni-mainz.de

Kinetic Modeling of Polymerization Processes

The anionic polymerization of α-methylstyrene is a classic example of a reversible, "living" polymerization, making it an ideal system for kinetic studies. nih.govresearchgate.net Kinetic modeling, often supported by computational chemistry, is essential for understanding and controlling the polymerization process.

The kinetics of the anionic polymerization of α-methylstyrene initiated by n-butyllithium in cyclohexane (B81311) with tetrahydrofuran (B95107) as an additive have been investigated. jlu.edu.cn This work discussed the reactive species involved and postulated a polymerization mechanism, deriving relationships between the equilibrium monomer concentration and the rate constants. jlu.edu.cn The low ceiling temperature of α-methylstyrene introduces a polymerization-depolymerization equilibrium, a phenomenon that has been the focus of theoretical modeling. primescholars.comacs.org

More advanced kinetic studies have employed techniques like ¹H NMR to follow the polymerization in real-time. nii.ac.jp For example, the anionic living-equilibrium polymerization of a macromonomer derived from α-methylstyrene was studied, and the propagation rate constant was determined. nii.ac.jp These experimental kinetic data provide a basis for the development and validation of more sophisticated kinetic models that can predict polymer properties such as molecular weight and composition. ippi.ac.ir

Applications in Advanced Organic Synthesis and Polymer Science

Precision Polymerization with Lithium;prop-1-en-2-ylbenzene as an Initiator

This compound is particularly effective as an initiator for anionic polymerization, a method renowned for its ability to produce polymers with well-defined structures.

Living anionic polymerization is a powerful technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netacs.org In this process, the initiator, this compound, adds to a vinyl monomer, creating a propagating carbanionic chain end. This active center remains "living" throughout the polymerization, meaning it does not undergo termination or transfer reactions until a quenching agent is intentionally added. google.com This "living" nature enables the sequential addition of different monomers to create block copolymers. google.comgoogle.com.pg

The anionic polymerization of various vinyl monomers, such as styrene (B11656) and its derivatives, can be initiated by this compound. researchgate.netnih.gov For instance, the anionic polymerization of p-[Bis(trimethylsilyl)methyl]isopropenylbenzene (BSIB) with initiators like sec-butyllithium (B1581126) or living lithium α-methylstyrene oligomers proceeds in a living fashion, yielding polymers with predictable molecular weights and narrow distributions. researchgate.netacs.org The choice of solvent and temperature is crucial for maintaining the living character of the polymerization. Tetrahydrofuran (B95107) (THF) is a common solvent used in these reactions at low temperatures, typically around -78°C, to ensure the stability of the propagating anions. researchgate.netuliege.be

A key advantage of using this compound as an initiator in anionic polymerization is the ability to precisely control the molecular weight of the resulting polymer. researchgate.netacs.org The number-average molecular weight (Mn) of the polymer can be predetermined by the molar ratio of the monomer to the initiator. researchgate.net This relationship allows for the synthesis of polymers with targeted molecular weights for specific applications.

Furthermore, this initiation method consistently produces polymers with a narrow molecular weight distribution (MWD), often characterized by a polydispersity index (PDI or MWD) close to 1.0. researchgate.netacs.orgresearchgate.net A narrow MWD indicates that the polymer chains are of similar length, leading to more uniform material properties. For example, the anionic polymerization of p-[Bis(trimethylsilyl)methyl]isopropenylbenzene initiated with sec-butyllithium in THF at -50°C yields polymers with predicted molecular weights and narrow MWDs. researchgate.netacs.org The ability to control both molecular weight and its distribution is a significant factor in tailoring the physical and rheological properties of polymers. rsc.org

Table 1: Anionic Polymerization of Vinyl Monomers with Lithium Initiators

| Monomer | Initiator | Solvent | Temperature (°C) | Resulting Polymer Properties | Reference |

|---|---|---|---|---|---|

| p-[Bis(trimethylsilyl)methyl]isopropenylbenzene (BSIB) | sec-Butyllithium | THF | -50 | Predicted molecular weights, narrow molecular weight distributions | researchgate.netacs.org |

| 2-Isopropenylthiophene | sec-BuLi/α-methylstyrene | THF | -78 | Controlled molecular weight, narrow MWD (Mw/Mn < 1.2) | acs.orgacs.org |

| 4-Vinyl(N,N-diisopropylbenzamide) | Cumyl potassium, poly(α-methylstyryl)lithium | THF | -78 | Narrow MWD (Mw/Mn = 1.04-1.06) | researchgate.net |

| Styrene | Butyl lithium | Cyclohexane (B81311) | >45 | Controllable molecular weight and molecular weight distribution | google.com |

The living nature of anionic polymerization initiated by compounds like this compound is particularly advantageous for the synthesis of block copolymers. google.comgoogle.com.pg These polymers consist of two or more distinct polymer chains (blocks) covalently linked together.

Di- and triblock copolymers are synthesized by the sequential addition of different monomers to the living polymer chain. google.com After the first monomer is polymerized to form the initial block, a second monomer is introduced to the reaction mixture. The living chain ends of the first block then initiate the polymerization of the second monomer, resulting in a diblock copolymer. This process can be repeated with a third monomer to create a triblock copolymer. nih.govrsc.orgrsc.org For instance, ABA-type triblock copolymers can be synthesized using a difunctional initiator derived from 1,3-diisopropenylbenzene (B1663925), where the polymerization grows in two directions simultaneously. researchgate.net

While anionic polymerization is highly effective for nonpolar monomers like styrene and dienes, the polymerization of polar monomers can be more challenging due to side reactions between the initiator/propagating chain and the polar functional groups. sioc-journal.cnresearchgate.netmdpi.com However, strategies have been developed to overcome these challenges. One approach involves the use of protecting groups for the polar functionalities, which are later removed after polymerization. Another strategy is to use specific additives or modified initiators that can control the reactivity of the system. uliege.be The copolymerization of olefins with polar monomers has been a significant area of research to create functionalized polyolefins with improved properties. thieme-connect.de

This compound and related multifunctional initiators are instrumental in the synthesis of complex, non-linear polymer architectures such as branched and star-shaped macromolecules. google.comnih.gov These structures often exhibit unique physical and rheological properties compared to their linear counterparts. mdpi.comnih.gov

Star polymers can be synthesized by reacting living polymer chains with a multifunctional linking agent. Alternatively, a multifunctional initiator can be used to simultaneously grow multiple polymer arms from a central core. Hyperbranched polymers, another class of highly branched macromolecules, can be synthesized through various methods, including self-condensing vinyl polymerization. nih.gov The use of diisopropenylbenzene in polymerization can also lead to branched structures, and under certain conditions, can be controlled to produce substantially linear polymers with pendant double bonds that can be used for further reactions. researchgate.netgoogle.com These advanced polymer architectures have applications in areas such as drug delivery and nanotechnology. mdpi.comnih.govrsc.org

Synthesis of Di- and Triblock Copolymers

Functionalization of Polymer Chain Ends

The "living" nature of anionic polymerization initiated by organolithium compounds provides a powerful platform for the synthesis of polymers with well-defined architectures and functionalities. Oligo(α-methylstyryl)lithium, formed from the reaction of an alkyllithium with a few units of α-methylstyrene, is frequently used as a stable macroinitiator for this purpose. wiley.comresearchgate.netresearchgate.net This initiator can be used to polymerize a variety of monomers, leading to the formation of block copolymers where one end of the polymer chain is inherently functionalized with the α-methylstyrene group. wiley.com

This technique is particularly valuable for creating polymers with specific end-group functionalities. The living polymer chain, capped with the α-methylstyryl lithium anion, can be reacted with a range of electrophiles to introduce desired chemical groups at the chain end. patsnap.com This method allows for the synthesis of telechelic polymers and macromonomers, which are crucial building blocks for more complex polymer structures like graft copolymers and polymer networks.

A specific example involves the reaction of oligo(α-methylstyryl)lithium with a pre-existing polymer that has been functionalized with 1,1-diphenylethylene (B42955) (DPE) groups along its chain. The α-methylstyryl anion adds to the DPE units, creating new anionic sites along the polymer backbone, which can then initiate the growth of new polymer grafts. rsc.org This "grafting-from" approach allows for the precise construction of multi-graft copolymers. rsc.org

Furthermore, researchers have utilized oligo(α-methylstyryl)lithium and its dipotassium (B57713) analogue to initiate the polymerization of functional monomers, such as methoxy-substituted divinylbenzenes and N-adamantyl-N-4-vinylbenzylideneamine, to produce well-defined functional polymers with narrow molecular weight distributions. wiley.comresearchgate.net

Table 1: Examples of Polymer Functionalization using α-Methylstyrene Lithium Species

| Initiator/Reagent | Monomer/Substrate | Resulting Polymer Architecture | Reference |

|---|---|---|---|

| Oligo(α-methylstyryl)lithium | Styrene | Polystyrene with α-methylstyrene end-group | researchgate.net |

| Oligo(α-methylstyryl)lithium | Methoxy-substituted divinylbenzenes | Well-defined functional poly(divinylbenzene) | wiley.comresearchgate.net |

| Oligo(α-methylstyryl)lithium | In-chain DPE-functionalized polymer | Multi-graft copolymer | rsc.org |

| Oligo(α-methylstyryl)dipotassium | N-(1-adamantyl)-N-4-vinylbenzylideneamine | Well-defined functional polymer with adamantyl groups | researchgate.net |

Role in Complex Organic Transformations

Beyond polymer science, this compound is a valuable nucleophile for the construction of complex organic molecules. Its defined structure and high reactivity enable its participation in a range of selective bond-forming reactions.

1,3-Anionic Cycloadditions

The 1,3-anionic cycloaddition is a powerful reaction for synthesizing five-membered rings, where a three-atom anionic component reacts with a two-atom unsaturated component (a dipolarophile). ntu.edu.sg This concept was pioneered by Kauffmann, primarily involving organolithium compounds. ntu.edu.sg While direct examples of this compound acting as the three-atom anionic component in a classical 1,3-anionic cycloaddition are not widely reported, its precursor, α-methylstyrene, is an effective dipolarophile in mechanistically related [3+2] cycloaddition reactions. mdpi.com

For instance, α-methylstyrene and its derivatives have been successfully employed as the alkene component in [3+2] cycloadditions with azomethine imines, which serve as 1,3-dipole precursors. These reactions, often catalyzed by chiral Brønsted acids, proceed with high enantioselectivity to furnish pyrazolidine (B1218672) derivatives bearing a quaternary stereocenter. mdpi.com The reaction's success highlights the utility of the α-methylstyrene scaffold in constructing stereochemically complex heterocyclic systems. mdpi.com This type of cycloaddition has also been explored with other alkenes and imine-derived dipoles, such as 2-azaallyl anions, to form various pyrrolidine-based structures. ic.ac.uk

Cross-Coupling Reactions of Alkenyllithium Intermediates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The direct use of highly reactive organolithium reagents in these transformations has historically been challenging. However, recent advances have enabled the direct catalytic cross-coupling of alkenyllithium compounds with aryl and alkenyl halides. nih.govrsc.org A catalyst system comprising Pd₂(dba)₃ and a bulky, electron-rich phosphine (B1218219) ligand such as XPhos has been shown to be effective for stereoselectively preparing a wide variety of substituted alkenes under mild conditions. nih.govrsc.org

This methodology provides a framework for the potential application of this compound in such couplings. While specific examples featuring this exact reagent are sparse in the literature, the successful coupling of other vinyllithium (B1195746) reagents suggests its viability. nih.gov These direct coupling methods are highly advantageous as they avoid the pre-formation of less reactive organometallic species (e.g., organoboron or organotin compounds) and generate only non-toxic lithium salts as byproducts. nih.gov In contrast, traditional Mizoroki-Heck reactions using non-lithiated α-methylstyrene often require harsher conditions and can lead to mixtures of products due to different possible β-hydride elimination pathways. nih.govmdpi.comresearchgate.net

Asymmetric Additions to Chiral Imines

The enantioselective addition of organometallic reagents to imines is a primary method for synthesizing chiral amines, which are valuable building blocks in pharmaceuticals and natural products. nih.govwiley-vch.de The addition of organolithium reagents, in the presence of external chiral ligands, has emerged as a powerful strategy. nih.govrsc.orgclockss.org

A wide range of organolithium nucleophiles, including methyl-, n-butyl-, and phenyllithium, have been shown to add to N-anisyl aldimines with high yields and excellent enantioselectivities (up to 95.5:4.5 er) when promoted by chiral bisoxazoline or (-)-sparteine (B7772259) ligands. nih.gov The reaction proceeds readily with aliphatic, aromatic, and olefinic imine substrates. nih.gov Given the broad applicability of this method, this compound is a strong candidate for use as the nucleophile to generate highly functionalized, enantiomerically enriched amines containing a quaternary carbon center adjacent to the nitrogen atom. The general success with various organolithiums suggests that this transformation is feasible and would provide access to valuable and complex chiral amine products. nih.govwiley-vch.dersc.org

Table 2: Representative Chiral Ligands for Asymmetric Addition of Organolithiums to Imines

| Ligand Type | Example Ligand | Typical Organolithium | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Bisoxazoline | Ph-PyBOX | MeLi, n-BuLi, PhLi | High (up to 95.5:4.5 er) | nih.gov |

| Diamine | (-)-Sparteine | MeLi, n-BuLi | High | nih.govwiley-vch.de |

| Amino Alcohol | (S)-proline derived | RLi | Moderate to High | rsc.org |

| Bisaziridine | C₂-symmetric bisaziridines | RLi | Good | nih.gov |

Directed Metallation and Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective tool for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an alkyllithium base, facilitating deprotonation at the adjacent ortho-position. uwindsor.cabaranlab.org

In the context of this compound, DoM strategies can be considered in two ways. First, α-methylstyrene itself contains a phenyl ring that could potentially undergo ortho-lithiation, although the alkene moiety is not a classical DMG. More strategically, the cumyl group (1-methyl-1-phenylethyl), which is structurally analogous to α-methylstyrene, has been developed as part of highly effective DMGs. For example, the N-cumyl benzamide (B126) group serves as an excellent DMG for ortho-lithiation. researchgate.net A key advantage of this group is its lability under mild acidic conditions, which cleaves the group to release a functionalized aromatic product and regenerate α-methylstyrene. researchgate.net This "traceless" directing group strategy allows for the synthesis of complex ortho-substituted aromatics that would be difficult to access otherwise. researchgate.net

Synthesis of Specialty Chemical Intermediates

This compound and its parent compound are pivotal in the synthesis of various specialty chemical intermediates. A notable example is the formation of α-methylstyrene dimer (2,4-diphenyl-4-methyl-1-pentene), which serves as a crucial intermediate in the production of antioxidants, hindered phenols, resins, and plasticizers. riverlandtrading.comechemi.comrsc.org

Furthermore, the reaction of α-methylstyrene with alkyllithium reagents can lead to the formation of substituted indanes. google.com These cyclic hydrocarbons are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Another important transformation is the oxidative 1,2-aryl shift of α-methylstyrene, which can be mediated by reagents like sodium iodide with an oxidant, to produce α-aryl ketones such as 1-phenylpropan-2-one. rhhz.net These ketones are versatile precursors for a range of more complex molecules. The use of α-methylstyrene and its lithiated derivative in these processes underscores their importance in generating high-value chemical building blocks for diverse industrial applications. riverlandtrading.comgoogle.com

Future Directions and Emerging Research Avenues

Development of Novel Initiator Systems for Enhanced Control

The development of new initiators is a primary focus for advancing living anionic polymerization. numberanalytics.com Research aims to create systems that offer superior control over the polymerization kinetics and the resulting polymer's microstructure. numberanalytics.com

Recent progress in living anionic polymerization has been significant, particularly in the polymerization of (meth)acrylate monomers. uliege.be One area of exploration involves combining different living polymerization techniques to create polymers with unique architectures and properties. uliege.be For instance, initiator systems prepared from oligo(α-methylstyryl)lithium and potassium tert-butoxide have been used to achieve the living anionic polymerization of monomers like 1,4-divinylbenzene. researchgate.netacs.orgresearchgate.netresearchgate.net This specific initiator system allows for the selective polymerization of one vinyl group, leaving the other intact and available for further reactions. researchgate.netresearchgate.netresearchgate.net This has enabled the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgresearchgate.netresearchgate.net

Researchers have also successfully used oligo(α-methylstyryl)lithium-based initiators for the polymerization of various other monomers, including:

Derivatives of diisopropenylbenzene researchgate.netresearcher.life

Adamantane-containing styrene (B11656) derivatives rsc.org

Methoxy-substituted divinylbenzenes researchgate.net

p-Pentamethyldisilylstyrene and p-heptamethyltrisilylstyrene researchgate.net

5-Substituted 2-vinylthiophenes acs.org

The table below summarizes the application of oligo(α-methylstyryl)lithium-based initiators in the polymerization of different monomers.

| Monomer | Initiator System | Key Findings |

| 1,4-Divinylbenzene | oligo(α-methylstyryl)lithium / potassium tert-butoxide | Selective living polymerization of one vinyl group, producing soluble polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netacs.orgresearchgate.netresearchgate.net |

| Diisopropenylbenzene Derivatives | oligo(α-methylstyryl)lithium / potassium tert-butoxide | Successful living polymerization of the para-isomer through one of the isopropenyl groups. researchgate.netresearcher.life |

| 4-(4-(N-adamantylimino)methyl)phenylstyrene | oligo(α-methylstyryl)lithium | Production of well-controlled polymers with expected molecular weight and narrow molecular weight distribution. rsc.org |

| Methoxy-substituted divinylbenzenes | oligo(α-methylstyryl)lithium / potassium tert-butoxide | Synthesis of soluble polymers with predicted molecular weights and narrow molecular weight distributions. researchgate.net |

| p-Pentamethyldisilylstyrene & p-Heptamethyltrisilylstyrene | oligo(α-methylstyryl)lithium | Living polymerization to quantitatively afford polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net |

| 5-Substituted 2-vinylthiophenes | oligo(α-methylstyryl)lithium | Controlled polymerization with rapid monomer conversion. acs.org |

Exploration of Alternative Reaction Media and Conditions

The choice of solvent significantly impacts the microstructure and properties of polymers synthesized via anionic polymerization. acs.org Traditional solvents like tetrahydrofuran (B95107) (THF) and cyclohexane (B81311) are effective but raise environmental and safety concerns. acs.orgrsc.org Consequently, a growing area of research is the exploration of "green" or more sustainable solvents. researchgate.netresearchgate.netdeepdyve.com

Studies have investigated the use of bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and limonene (B3431351) for the anionic polymerization of dienes. rsc.orgresearchgate.netdeepdyve.com These solvents have shown promise in yielding polymers with microstructures comparable to those obtained in conventional solvents. acs.orgdeepdyve.com For example, 2-MeTHF and squalane (B1681988) have been shown to produce similar stereochemistries to THF and cyclohexane, respectively. acs.org The use of these alternative solvents is a step towards more sustainable polymer synthesis. researchgate.net

The influence of polar additives, such as glymes, on the polymerization of α-methylstyrene in nonpolar solvents like cyclohexane has also been a subject of study. nih.gov The stability of the complex formed between the growing polymer chain (poly(α-methylstyryl)lithium) and the ether additive affects the polymerization kinetics. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational modeling is becoming an indispensable tool for understanding and predicting the outcomes of polymerization reactions. vot.plnumberanalytics.com Kinetic modeling, in particular, allows researchers to simulate polymerization processes and gain insights into how reaction conditions affect polymer properties like molecular weight and microstructure. numberanalytics.com

Mathematical models have been developed to describe the kinetics of various polymerization processes. rsc.orgunimi.it These models can help in understanding reaction mechanisms and predicting the evolution of molecular characteristics during polymerization. vot.pl For instance, models can be calibrated using experimental data to predict the time-evolution of particle size and conversion with excellent agreement with experimental measurements. unimi.it

Machine learning is also being applied to predict kinetic rate coefficients in polymerization. chemrxiv.org By correlating basic molecular properties with reaction rates, these models can describe a wide range of monomers and even make predictions for monomers where no experimental data exists. chemrxiv.org For the polymerization of α-methylstyrene, ab initio calculations have been used to study the structure of the active species, providing insights into the mechanism of depolymerization. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of polymerization processes with flow chemistry and automated platforms is set to revolutionize polymer synthesis. nih.gov Automated systems offer the potential for high-throughput experimentation, enabling the rapid synthesis and screening of large polymer libraries. rsc.org

Flow chemistry, where reagents are continuously pumped through a reactor, provides precise control over reaction parameters like temperature and residence time, leading to enhanced safety and efficiency. wuxiapptec.com This is particularly advantageous for highly exothermic reactions. nih.gov Different types of flow reactors, such as microreactors and tubular reactors, are being employed for various chemical transformations. wuxiapptec.com

Automated synthesis platforms, often incorporating robotics, can handle reagent dispensing, reaction monitoring, and even post-reaction work-up and analysis. rsc.orgbiopacificmip.orgchemspeed.com These platforms facilitate applications like materials discovery, reaction optimization, and the generation of high-quality polymer datasets for machine learning applications. biopacificmip.orgibm.com The combination of automation and flow chemistry is paving the way for "self-driving labs" that can autonomously design, synthesize, and test new polymers. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.